2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione
Overview
Description
2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione is a heterocyclic compound with the molecular formula C7H5N3O2. It is characterized by a fused ring system containing both pyridine and pyridazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione typically involves the annulation of a pyridone pattern. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-pyridone with hydrazine derivatives can lead to the formation of the desired pyridazine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield pyridazinone derivatives, while substitution reactions can produce a variety of functionalized pyridazines .
Scientific Research Applications
2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and anticancer properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and molecular interactions due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione involves its interaction with specific molecular targets. For example, its derivatives can inhibit COX-1 and COX-2 enzymes by binding to their active sites, thereby preventing the formation of pro-inflammatory prostaglandins. This dual inhibition is achieved through specific structural features that allow the compound to fit into the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with a similar nitrogen-containing ring structure.
Pyridazinone: Contains an additional oxygen atom, leading to different chemical properties and biological activities.
Uniqueness
2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its simpler analogs .
Properties
IUPAC Name |
2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-4-1-2-8-3-5(4)7(12)10-9-6/h1-3H,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKHUKYVNQGELA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279921 | |
Record name | 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31384-08-4 | |
Record name | 31384-08-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 31384-08-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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